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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

Cat. No.: B1206616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dinitro-p-
cresol, a compound of interest in various chemical and pharmaceutical research fields. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a clear and structured format for easy reference and

comparison. Detailed experimental protocols for obtaining such data are also provided, along

with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,6-Dinitro-p-cresol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Splitting Pattern Integration Assignment

~8.1 s 2H Ar-H

~3.9 s 1H -OH

~2.4 s 3H -CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1206616?utm_src=pdf-interest
https://www.benchchem.com/product/b1206616?utm_src=pdf-body
https://www.benchchem.com/product/b1206616?utm_src=pdf-body
https://www.benchchem.com/product/b1206616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Data

While specific peak data is limited in readily available literature, typical chemical shifts for the

carbon environments in 2,6-Dinitro-p-cresol are expected in the following ranges.

Chemical Shift (δ) ppm Assignment

~155 C-OH

~140 C-NO₂

~130 C-CH₃

~125 Ar-C-H

~20 -CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 O-H stretch (phenol)

3100-3000 C-H stretch (aromatic)

2975-2850 C-H stretch (methyl)

1600-1450 C=C stretch (aromatic ring)

1550-1475 & 1350-1250 N-O stretch (nitro group)

1260-1000 C-O stretch (phenol)

Mass Spectrometry (MS)
The mass spectrum of 2,6-Dinitro-p-cresol is characterized by the following major fragments.

[1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

198 High [M]⁺ (Molecular Ion)

181 Moderate [M-OH]⁺

152 Moderate [M-NO₂]⁺

106 Moderate [M-2NO₂]⁺

77 High [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of 2,6-Dinitro-p-cresol.

Materials:

2,6-Dinitro-p-cresol sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dinitro-p-cresol in 0.5-0.7 mL

of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an

internal standard (0 ppm).
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,6-Dinitro-p-cresol.

Materials:

2,6-Dinitro-p-cresol sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

Instrumentation:
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Fourier Transform Infrared (FTIR) Spectrometer with a KBr beam splitter and a DTGS

detector.

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2,6-Dinitro-p-cresol with

approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10

tons) for a few minutes to form a thin, transparent KBr pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. Identify

the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,6-Dinitro-p-
cresol.

Materials:

2,6-Dinitro-p-cresol sample

Volatile organic solvent (e.g., methanol, acetonitrile)

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:
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Sample Preparation: Prepare a dilute solution of 2,6-Dinitro-p-cresol (approximately 1

mg/mL) in a suitable volatile solvent.

GC-MS Setup:

Set the GC oven temperature program to achieve good separation. A typical program

might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

Use helium as the carrier gas at a constant flow rate.

Set the MS to operate in EI mode at 70 eV.

Set the mass scan range from m/z 40 to 500.

Injection: Inject 1 µL of the sample solution into the GC inlet.

Data Acquisition: The GC will separate the components of the sample, and the eluting

compounds will be ionized and fragmented in the MS. The mass spectrometer will record the

mass-to-charge ratios of the ions.

Data Analysis: Identify the peak corresponding to 2,6-Dinitro-p-cresol in the total ion

chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the

major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2,6-Dinitro-p-cresol.
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Sample Preparation

Structural Elucidation
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Spectroscopic analysis workflow for chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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